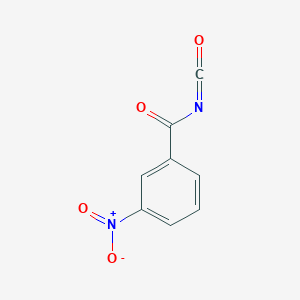

3-Nitrobenzoyl isocyanate

Description

Historical Context and Evolution of Acyl Isocyanate Synthesis

The discovery of isocyanates dates back to 1848 by Wurtz. rsc.org The first synthesis of an acyl isocyanate was achieved by reacting acyl chloride with silver cyanate (B1221674). google.com However, the high cost of silver cyanate made this method impractical for industrial applications. google.com An alternative method using the highly unstable and difficult-to-prepare isocyanic acid was also developed. google.com

A significant advancement came between 1962 and 1965 when A. J. Speziale and colleagues developed a process for preparing acyl isocyanates by reacting amides with oxalyl chloride. google.comorgsyn.org This method, however, produced variable yields depending on the starting amide, particularly with aliphatic amides. google.com A more recent and convenient adaptation of this method involves reacting α-chloroacetamide with oxalyl chloride to produce α-chloroacetyl isocyanate. orgsyn.org

The Curtius rearrangement, discovered by Theodor Curtius in 1885, provides a versatile route to isocyanates through the thermal decomposition of acyl azides. numberanalytics.comtestbook.comwikipedia.org This reaction is known for its mild conditions and has been widely used in organic synthesis. numberanalytics.comnih.gov Initially, the reaction was believed to proceed through a two-step process involving an acyl nitrene intermediate, but recent research suggests a concerted mechanism. wikipedia.org The acyl azides for this rearrangement are typically prepared from acid chlorides or anhydrides reacting with sodium azide (B81097) or by treating acylhydrazines with nitrous acid. wikipedia.org A one-pot procedure using diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to isocyanates, avoiding the isolation of potentially explosive acyl azides. nih.gov

Other rearrangement reactions that yield isocyanates include the Schmidt, Hofmann, and Lossen rearrangements. rsc.orgwikipedia.org More contemporary methods have focused on milder and more environmentally friendly approaches. For instance, the Staudinger-Aza Wittig (SAW) sequence utilizes an azide and carbon dioxide. rsc.org Additionally, processes for synthesizing acyl isocyanates by reacting oxalyl chloride with salts of carboxamides or carbamates have been developed to achieve high purity and yields under controlled conditions. google.com

Fundamental Reactivity Principles of the Isocyanate Functional Group

The reactivity of the isocyanate functional group (R−N=C=O) is dictated by the electrophilic nature of the central carbon atom. rsc.orgwikipedia.org This electrophilicity is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, which increases the positive partial charge on the carbon, making it more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups decrease the reactivity of the isocyanate. rsc.org Aromatic isocyanates are generally more reactive than aliphatic isocyanates. pcimag.com

Isocyanates readily react with a wide variety of nucleophiles. wikipedia.orgresearchgate.net Key reactions include:

With Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental to the production of polyurethanes when diisocyanates react with polyols. wikipedia.orgdoxuchem.com

With Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

With Amines: Isocyanates react with primary and secondary amines to form substituted ureas. wikipedia.orgdoxuchem.com The reaction with a urea (B33335) can further produce a biuret (B89757). wikipedia.org The reaction with a primary amine is generally the most rapid. researchgate.net

With Carboxylic Acids: The reaction with carboxylic acids can lead to the formation of amides. wikipedia.org

Isocyanates can also undergo cycloaddition reactions. For example, they can participate in [2+2] cycloadditions with alkenes to form β-lactams, with chlorosulfonyl isocyanate being a particularly reactive isocyanate for this purpose. researchtrends.net Nickel-catalyzed [2+2+2] cycloaddition reactions of isocyanates with 1,3-dienes have also been reported to produce dihydropyrimidine-2,4-diones. oup.comresearchmap.jp Furthermore, [3+2] cycloaddition reactions with certain nitrogen-substituted isocyanates can form various heterocyclic compounds. capes.gov.br The [6+2] cycloaddition of electron-deficient isocyanates with 2-vinylazetidines yields eight-membered cyclic ureas. nih.gov

Isocyanates can also react with themselves through cyclization. For instance, aliphatic diisocyanates can trimerize to form isocyanurate rings. wikipedia.org

Significance of Aromatic Acyl Isocyanates in Contemporary Organic Synthesis

Aromatic acyl isocyanates are highly valuable building blocks in modern organic synthesis due to their versatile reactivity. rsc.orggoogle.com Their importance is underscored by their application in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. rsc.orggoogle.com

Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are key components in the production of polyurethanes and polyureas, which have widespread applications in coatings, adhesives, sealants, and elastomers. doxuchem.comgas-sensing.com The reactivity of the isocyanate group allows for the formation of the urethane (B1682113) and urea linkages that constitute the backbones of these polymers. wikipedia.orgdoxuchem.com

In medicinal chemistry and drug discovery, aromatic acyl isocyanates are used to introduce specific functional groups into molecules. For example, benzoyl isocyanate is a precursor for synthesizing lipoxygenase inhibitors, and substituted benzoyl isocyanates are crucial in the production of many benzoyl urea insecticides. google.com The Curtius rearrangement of aromatic acyl azides is a key method for introducing amino groups into aromatic rings, which is a common feature in many pharmaceuticals and bioactive molecules. nih.govnumberanalytics.comnumberanalytics.com This method is particularly useful for synthesizing complex molecules where direct amination is challenging. numberanalytics.com For instance, it has been applied in the synthesis of the antiviral drug oseltamivir. wikipedia.org

The development of multicomponent reactions (MCRs) involving isocyanates has further expanded their synthetic utility. rsc.org These reactions allow for the efficient construction of complex molecular scaffolds in a single step, aligning with the principles of green chemistry. rsc.org For example, a rhodium(III)-catalyzed amidation of anilide C-H bonds with isocyanates provides a direct route to N-acyl anthranilamides, a structural motif found in numerous drugs. nih.gov Similarly, reactions involving 3-nitrobenzoyl chloride, a precursor to 3-nitrobenzoyl isocyanate, have been used in the synthesis of various heterocyclic compounds. ekb.eg

The ability to generate isocyanates in situ from "blocked" precursors has also enhanced their application, providing better control over their high reactivity and improving the safety of their use. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-5-9-8(12)6-2-1-3-7(4-6)10(13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISURQQTGOWXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503367 | |

| Record name | 3-Nitrobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-49-2 | |

| Record name | 3-Nitrobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrobenzoyl Isocyanate

Phosgenation-Based Approaches for Acyl Isocyanates

Phosgenation represents a direct and historically significant method for the synthesis of isocyanates. This approach utilizes phosgene (B1210022) or its derivatives to convert nitrogen-containing functional groups into the isocyanate moiety. For acyl isocyanates like 3-Nitrobenzoyl isocyanate, the starting material is typically the corresponding primary amide.

The direct conversion of a primary carboxamide, such as 3-nitrobenzamide (B147352), into an acyl isocyanate can be accomplished using phosgene (COCl₂) or a safer, solid equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction proceeds by the activation of the amide by the phosgenating agent, leading to the formation of an intermediate that subsequently eliminates hydrogen chloride and carbon dioxide (in the case of phosgene) to yield the acyl isocyanate.

While the phosgenation of amines is a common industrial process for producing isocyanates, the direct phosgenation of amides to acyl isocyanates can be challenging and may result in variable yields depending on the substrate and reaction conditions. The general transformation using phosgene is believed to involve the formation of an imidoyl chloride intermediate, which then decomposes to the isocyanate.

General Reaction Scheme: R-C(=O)NH₂ + COCl₂ → [Intermediate Species] → R-C(=O)NCO + 2 HCl

Due to the high toxicity of phosgene gas, modern laboratory preparations often favor the use of triphosgene, which can be handled more safely and generates phosgene in situ. nih.gov

A more reliable and higher-yielding alternative to direct phosgenation involves the reaction of oxalyl chloride with a pre-formed salt of the corresponding carboxamide. google.com This method avoids many of the control issues associated with direct phosgenation. The process begins with the conversion of the primary amide (3-nitrobenzamide) into its hydrohalide salt, typically the hydrochloride, by treating it with anhydrous hydrogen chloride gas in an inert solvent.

This salt is then reacted with oxalyl chloride. The reaction is generally much less exothermic and easier to control than direct phosgenation. The reaction proceeds through a proposed intermediate which then decomposes upon heating to release the acyl isocyanate, carbon monoxide, and hydrogen chloride. google.com A patent describing this process demonstrates its utility for various benzamides, including a nitro-substituted analogue, suggesting its applicability for this compound. google.com

Table 1: Representative Reaction Protocol for Acyl Isocyanate Synthesis via Oxalyl Chloride Method Based on the synthesis of a related compound, 5-chloro-2-nitrobenzoyl isocyanate. google.com

| Step | Reagent/Parameter | Description |

| 1 | Starting Material | 5-chloro-2-nitrobenzamide in 1,2-dichloroethane |

| 2 | Salt Formation | Anhydrous gaseous hydrochloric acid is bubbled through the solution. |

| 3 | Reaction | Oxalyl chloride is added to the suspension of the hydrochloride salt. |

| 4 | Heating | The reaction mixture is heated (e.g., to 65°C) to facilitate decomposition. |

| 5 | Product | The corresponding acyl isocyanate is formed in solution. |

Rearrangement Reactions for Acyl Isocyanate Formation

Rearrangement reactions provide a powerful set of tools for synthesizing isocyanates from carboxylic acid derivatives. These reactions are characterized by the migration of an aryl or alkyl group from a carbon atom to an adjacent nitrogen atom, with the simultaneous expulsion of a leaving group.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and dinitrogen gas. escholarship.org This reaction is known for its clean conversion and high yields. The synthesis of this compound via this route begins with 3-nitrobenzoic acid.

The synthetic sequence involves two main steps:

Formation of the Acyl Azide: 3-nitrobenzoic acid is first converted into an activated derivative, most commonly the acyl chloride (3-nitrobenzoyl chloride). This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with an azide salt, such as sodium azide, to produce 3-nitrobenzoyl azide via nucleophilic acyl substitution. researchgate.net

Rearrangement: The purified 3-nitrobenzoyl azide is then heated in an inert solvent. The thermal energy induces a concerted rearrangement where the 3-nitrophenyl group migrates to the nitrogen atom as nitrogen gas (N₂) is eliminated. The migration occurs with complete retention of the configuration of the migrating group.

General Reaction Scheme: 3-NO₂-C₆H₄-COOH → 3-NO₂-C₆H₄-COCl → 3-NO₂-C₆H₄-CON₃ → 3-NO₂-C₆H₄-NCO + N₂

The Lossen rearrangement is the conversion of a hydroxamic acid derivative, typically an O-acyl, O-sulfonyl, or O-phosphoryl derivative, into an isocyanate. chinesechemsoc.org The reaction is typically carried out under basic conditions.

The pathway to this compound via the Lossen rearrangement would involve:

Synthesis of 3-Nitrobenzohydroxamic Acid: This intermediate is prepared from a derivative of 3-nitrobenzoic acid, such as its ester or acyl chloride, by reaction with hydroxylamine.

Activation of the Hydroxamic Acid: The hydroxamic acid is converted into a better leaving group by reaction with an activating agent. This involves acylation or sulfonylation of the hydroxyl group.

Rearrangement: Treatment of the activated hydroxamic acid with a base results in deprotonation, followed by a concerted rearrangement. The 3-nitrophenyl group migrates to the nitrogen, and a carboxylate or sulfonate anion is expelled, yielding this compound. chinesechemsoc.org

Recent developments have shown that the rearrangement can sometimes be initiated directly from free hydroxamic acids under specific catalytic conditions, making the process more efficient. chinesechemsoc.org

The Schmidt reaction provides a direct route from a carboxylic acid to an isocyanate intermediate. wikipedia.org The reaction involves treating a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org

When applied to the synthesis of this compound, the mechanism proceeds as follows:

The carbonyl oxygen of 3-nitrobenzoic acid is protonated by the strong acid catalyst.

Subsequent loss of water generates a reactive acylium ion.

The acylium ion is then attacked by hydrazoic acid.

The resulting intermediate undergoes a rearrangement, where the 3-nitrophenyl group migrates from the carbonyl carbon to the adjacent nitrogen, leading to the expulsion of stable dinitrogen gas. libretexts.org This step forms the protonated isocyanate.

General Reaction Scheme: 3-NO₂-C₆H₄-COOH + HN₃ --(H⁺)--> [Intermediate] → 3-NO₂-C₆H₄-NCO + N₂ + H₂O

It is important to note that in the context of the Schmidt reaction, the isocyanate is often an intermediate that is immediately hydrolyzed by water present in the reaction medium to form the corresponding primary amine (3-nitroaniline). wikipedia.org To isolate the isocyanate, anhydrous conditions would be necessary. Hydrazoic acid is highly toxic and explosive, requiring careful handling. jk-sci.com

Development of Novel and Alternative Synthetic Routes

Novel strategies for the synthesis of isocyanates often aim to avoid the use of hazardous reagents and to introduce functional groups in a more controlled manner. One such approach involves the use of precursors that can be converted to the isocyanate in situ.

The concept of a "masked" N-isocyanate involves the use of a stable precursor compound that can be readily converted into the highly reactive isocyanate under specific reaction conditions. This approach allows for the safe handling and storage of the isocyanate precursor, with the reactive isocyanate being generated only when needed for a subsequent reaction.

A prominent example of a masked precursor strategy for the synthesis of this compound is the use of 3-nitrobenzoyl azide. This stable acyl azide can be synthesized and isolated, and subsequently converted to this compound through a Curtius rearrangement. The Curtius rearrangement involves the thermal decomposition of an acyl azide to yield the corresponding isocyanate and nitrogen gas. nrochemistry.comorgsyn.orgwikipedia.orgnih.gov

The synthesis of the 3-nitrobenzoyl azide precursor is typically achieved by the reaction of 3-nitrobenzoyl chloride with an azide salt, such as sodium azide. orgsyn.org A detailed procedure for the synthesis of 3-nitrobenzoyl azide (referred to as m-nitrobenzazide) has been well-documented. orgsyn.org

The process begins with the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, followed by the reaction with sodium azide in a suitable solvent system, such as acetone (B3395972) and water. orgsyn.org The resulting 3-nitrobenzoyl azide is a stable, crystalline solid that can be isolated and stored. orgsyn.org

The subsequent conversion to this compound is achieved by heating the 3-nitrobenzoyl azide in an inert solvent. nrochemistry.comwikipedia.org The thermal rearrangement proceeds with the loss of nitrogen gas to form the isocyanate. nrochemistry.comwikipedia.org This in situ generation of this compound from its stable azide precursor exemplifies the utility of masked N-isocyanate strategies in organic synthesis. The highly reactive isocyanate can then be trapped by a variety of nucleophiles to form different derivatives, such as ureas or carbamates. wikipedia.orgnih.gov

Table 1: Synthesis of 3-Nitrobenzoyl Azide Precursor

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| 3-Nitrobenzoyl chloride | Sodium azide | Acetone/Water | Stirring at 20-25°C for 1.5 hours | 3-Nitrobenzoyl azide | 98% | orgsyn.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitrobenzoyl Isocyanate and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of 3-nitrobenzoyl isocyanate and its derivatives. These methods probe the vibrational energy levels of molecules, providing a fingerprint spectrum that is unique to the compound's structure and environment. up.ac.zamt.com The activity of a particular vibrational mode in IR or Raman spectroscopy is governed by the molecule's symmetry; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecular polarizability. up.ac.zamt.com

Detailed Assignment of Characteristic Vibrational Bands

The vibrational spectrum of this compound exhibits characteristic bands that can be assigned to specific functional groups and vibrational modes within the molecule. A key feature in the IR spectrum is the strong, asymmetric stretching vibration of the isocyanate (–N=C=O) group, which typically appears in the 2200–2285 cm⁻¹ region. nih.gov This band is often very intense due to the large change in dipole moment associated with this vibration. For some substituted benzoyl isocyanates, a doublet may be observed for this absorption, potentially arising from the torsional motion of the isocyanate moiety. nih.gov

The nitro group (–NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. nih.gov For instance, in 4-methyl-2-nitrophenyl isocyanate, the asymmetric and symmetric nitro stretching modes were assigned to bands at 1569 cm⁻¹ and 1339 cm⁻¹, respectively. nih.gov The carbonyl (C=O) stretching vibration of the benzoyl group is another prominent feature, generally appearing in the range of 1690–1800 cm⁻¹. scirp.org The precise position of these bands can be influenced by the electronic effects of the substituents on the phenyl ring.

The aromatic ring itself displays a series of characteristic C=C stretching vibrations, typically in the 1400–1600 cm⁻¹ region. up.ac.za C-H stretching vibrations of the aromatic ring are usually observed above 3000 cm⁻¹. researchgate.net The analysis of these bands can be complex due to overlapping signals, but they provide valuable information about the substitution pattern of the benzene (B151609) ring. up.ac.za

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2200–2285 | nih.gov |

| Carbonyl (C=O) | Stretch | 1690–1800 | scirp.org |

| Nitro (–NO₂) | Asymmetric Stretch | ~1570 | nih.gov |

| Symmetric Stretch | ~1340 | nih.gov | |

| Aromatic Ring | C=C Stretch | 1400–1600 | up.ac.za |

| Aromatic Ring | C-H Stretch | >3000 | researchgate.net |

Analysis of Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy is also instrumental in analyzing the conformational landscape and intermolecular interactions of this compound and its derivatives. The molecule can exist in different conformations due to the rotation around the C–C and C–N single bonds. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to identify the most stable conformers. nih.govscirp.org For example, studies on related nitrophenyl isocyanates have shown the existence of stable cis and trans conformers, with the relative energies depending on the substitution pattern. nih.gov

Intermolecular interactions, such as hydrogen bonding, can significantly affect the vibrational frequencies of the involved functional groups. up.ac.zatue.nlacs.org While this compound itself does not have hydrogen bond donors, its derivatives, such as those formed by reaction with amines or alcohols, can exhibit these interactions. mdpi.com Changes in the N–H or O–H stretching frequencies, as well as shifts in the carbonyl and isocyanate-related bands, can provide evidence for the formation of hydrogen bonds in the solid state or in solution. up.ac.zaacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-dimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives in the solution state. slideshare.net By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed information about the molecular structure, connectivity, and dynamics can be obtained. mmu.ac.ukoxinst.com

Chemical Shift Analysis for Structural Confirmation and Connectivity

¹H and ¹³C NMR spectroscopy provide direct insights into the chemical environment of the hydrogen and carbon atoms within the molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the protons on the benzene ring. The electron-withdrawing nature of the nitro and benzoyl isocyanate groups will generally cause these protons to resonate at lower fields (higher ppm values). ucl.ac.uk For example, in derivatives of 3-nitrobenzaldehyde, the aromatic protons are observed in the range of 7.50–8.70 ppm. oxinst.com

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbon, the isocyanate carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the nitro and isocyanate groups. ucl.ac.uk Quaternary carbons, such as the one attached to the nitro group and the carbonyl carbon, can be identified by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. researchgate.net The chemical shift of the carbonyl carbon in benzoyl derivatives typically appears in the range of 150–180 ppm. pdx.edu

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.50–9.10 | oxinst.comresearchgate.net |

| ¹³C | Carbonyl (C=O) | 150–180 | pdx.edu |

| Aromatic Carbons | 120–150 | mmu.ac.uk | |

| Isocyanate (N=C=O) | ~125 | chempap.org |

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity within the molecule. COSY experiments reveal proton-proton coupling networks, which can be used to assign the signals of the aromatic protons. mmu.ac.uk HSQC spectra correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

Investigation of Solution-State Dynamics and Conformational Exchange

NMR spectroscopy is also a powerful tool for studying dynamic processes in solution, such as conformational exchange. nih.gov If the rate of interconversion between different conformers is on the NMR timescale, broadened lines or multiple sets of signals can be observed. Variable temperature NMR experiments can be used to probe these dynamic processes. acs.org By cooling the sample, the rate of exchange can be slowed down, potentially leading to the resolution of separate signals for each conformer. Conversely, heating the sample can cause coalescence of these signals into a single, averaged peak. These studies can provide valuable information about the energy barriers to bond rotation and the relative populations of different conformers in solution. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. arizona.edu In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). slideshare.net

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C₈H₄N₂O₄), the expected monoisotopic mass is approximately 192 g/mol . The presence of nitrogen atoms in the molecule dictates that the molecular weight will be an even number, following the nitrogen rule. slideshare.net

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds often involve the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, characteristic fragmentation patterns would likely involve:

Loss of CO: Cleavage of the bond between the carbonyl group and the isocyanate group can lead to the loss of carbon monoxide (CO), forming a [M-CO]⁺ ion.

Loss of NCO: Cleavage of the C–N bond can result in the loss of the isocyanate radical (•NCO), leading to the formation of the 3-nitrobenzoyl cation. libretexts.org

Loss of NO₂: The nitro group can be lost as a nitrogen dioxide radical (•NO₂), resulting in a [M-NO₂]⁺ fragment.

Cleavage of the aromatic ring: At higher energies, fragmentation of the benzene ring can occur.

The relative intensities of the fragment ions can provide insights into the stability of the resulting ions. For example, acylium ions ([RCO]⁺) are generally stable and often observed as prominent peaks in the mass spectra of carbonyl-containing compounds. libretexts.org

| Fragment Ion | Neutral Loss | Description | Reference |

|---|---|---|---|

| [M-CO]⁺ | CO | Loss of carbon monoxide | libretexts.org |

| [M-NCO]⁺ | •NCO | Formation of 3-nitrobenzoyl cation | libretexts.org |

| [M-NO₂]⁺ | •NO₂ | Loss of nitrogen dioxide radical | libretexts.org |

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the non-destructive analysis of crystalline solids, providing fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. This method is indispensable for confirming the structure of newly synthesized compounds, identifying crystalline phases, and determining the degree of crystallinity. For this compound and its derivatives, both single crystal and powder XRD are crucial for a comprehensive solid-state characterization.

For instance, the crystal structures of various N-aroylthiourea derivatives, which can be synthesized from aroyl isocyanates, have been successfully determined using SC-XRD. One such example is N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea, which, like this compound, contains a nitrobenzoyl moiety. nih.gov The crystallographic data for this related compound reveals a monoclinic crystal system and provides precise unit cell dimensions. nih.gov Another relevant example is 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate, for which SC-XRD analysis has also been reported. iucr.org

The data obtained from such analyses are critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. asianpubs.org For this compound, SC-XRD would be expected to reveal the planarity of the isocyanate group and the orientation of the nitro group relative to the benzoyl ring.

Below is a representative table of crystallographic data for a related nitrobenzoyl derivative, illustrating the type of information generated from a single crystal X-ray diffraction experiment.

| Parameter | N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea |

| Chemical Formula | C₁₅H₁₃N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.381 (10) |

| b (Å) | 8.549 (8) |

| c (Å) | 15.653 (12) |

| α (°) | 90 |

| β (°) | 108.012 (16) |

| γ (°) | 90 |

| Volume (ų) | 1448 (3) |

| Z | 4 |

Table 1: Representative Single Crystal X-ray Diffraction Data for N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. Data sourced from reference nih.gov.

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to obtain a characteristic "fingerprint" of a crystalline solid. google.comnih.gov Unlike SC-XRD, PXRD can be performed on polycrystalline powders, which is often the form in which new compounds are first isolated. google.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. nih.gov

For this compound, PXRD would be instrumental in identifying the crystalline phase produced during synthesis and for monitoring its purity. Any crystalline impurities would present their own characteristic peaks in the diffractogram. Furthermore, PXRD is essential for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

While a specific PXRD pattern for this compound is not publicly available, the general methodology is well-established for related compounds. For example, PXRD is used to characterize catalysts in the synthesis of aromatic isocyanates from nitroaromatic compounds. google.com It is also a standard technique for the characterization of various polyurethane materials derived from isocyanates, where it is used to assess the degree of crystallinity. mdpi.com The analysis of the bulk product of the cyclotrimerization of aromatic isocyanates by PXRD confirms the crystalline nature of the resulting isocyanurate. researchgate.net

The data from a PXRD measurement on a pure, crystalline sample of this compound would consist of a series of peaks at specific 2θ values, with corresponding intensities and d-spacings, which could be indexed to determine the unit cell parameters.

Surface and Elemental Characterization Techniques (e.g., XPS, SEM, STEM)

The surface properties and elemental composition of this compound and its derivatives are critical for understanding their reactivity and for quality control in various applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Scanning Transmission Electron Microscopy (STEM) provide invaluable information at the surface and near-surface regions of the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and the chemical state of the elements within the top 1-10 nm of a material's surface. For a compound like this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen. More importantly, the high-resolution spectra of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these atoms. For example, the N 1s spectrum would be expected to show distinct peaks for the nitro group (-NO₂) and the isocyanate group (-NCO). Studies on other nitroaromatic compounds have demonstrated the utility of XPS in identifying the chemical states of nitrogen and oxygen. acs.orgnih.govmdpi.com

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material. SEM analysis of crystalline this compound would reveal the size, shape, and surface features of the crystals. researchgate.netacs.org This is important for understanding the material's physical properties, such as flowability and dissolution rate. SEM has been widely used to study the morphology of isocyanate-derived materials, such as polyurea aerogels, and various organic crystals. researchgate.netwhiterose.ac.uk

Scanning Transmission Electron Microscopy (STEM) provides even higher resolution imaging capabilities, allowing for the visualization of materials at the nanoscale and even the atomic level. researchgate.net For beam-sensitive materials like organic crystals, low-dose STEM techniques are employed to minimize radiation damage. nih.govacs.org STEM can be used to investigate the crystal lattice, identify defects, and, when coupled with techniques like energy-dispersive X-ray spectroscopy (EDX), provide elemental maps of the sample. nih.gov The application of STEM to organic molecular crystals has enabled detailed structural analysis, revealing complex microstructures. arxiv.org

The following table summarizes the expected information that would be obtained from these surface characterization techniques for this compound.

| Technique | Information Obtained | Relevance to this compound |

| XPS | Elemental composition, chemical states of elements | Confirms presence of C, N, O; distinguishes between nitro and isocyanate nitrogen. |

| SEM | Surface morphology, crystal shape and size | Characterizes the physical form of the crystalline powder. |

| STEM | High-resolution imaging of crystal lattice, defects | Provides detailed structural information at the nanoscale. |

Table 2: Summary of Surface and Elemental Characterization Techniques and their application to this compound.

Computational and Theoretical Investigations of 3 Nitrobenzoyl Isocyanate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intricacies of molecular structure, reactivity, and spectroscopy. These computational approaches provide a theoretical framework to understand the behavior of molecules like 3-nitrobenzoyl isocyanate at the atomic level.

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its chemical and physical properties. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as this compound, multiple stable conformations may exist, and mapping the conformational energy landscape is crucial for understanding their relative stabilities and populations.

In the case of related benzoyl derivatives, computational studies have shown that different conformers can exist, often with small energy differences between them. For instance, in acyl and thioacyl isocyanates, s-Z and s-E conformers are possible, with the s-Z conformers generally being slightly more stable, typically by 2–3 kcal/mol. acs.org The energy barriers for interconversion between these conformers are also computationally accessible. acs.org For example, the rotational barrier for s-Z–s-E interconversion in α-oxoketenimines is on the order of 15 kcal/mol. acs.org These findings highlight the importance of considering multiple conformations when studying the properties of flexible molecules like this compound.

The geometry of a molecule can be represented by its bond lengths, bond angles, and dihedral angles. The table below presents a hypothetical optimized geometry for this compound based on typical values for similar fragments.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-N (isocyanate) Bond Length | ~1.39 Å |

| N=C (isocyanate) Bond Length | ~1.20 Å |

| C=O (isocyanate) Bond Length | ~1.18 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-C-N (isocyanate) Bond Angle | ~118° |

| C-N=C Bond Angle | ~125° |

| N=C=O Bond Angle | ~170-180° |

| O-N-O Bond Angle | ~124° |

Note: These are representative values and would need to be calculated specifically for this compound using appropriate computational methods.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. irjweb.comekb.eg A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. irjweb.com The HOMO-LUMO gap can be used to understand charge transfer interactions within the molecule. irjweb.com

For isocyanates and related compounds, the distribution of the HOMO and LUMO can reveal the most reactive sites. For instance, in N-benzoyl-S-(undecyl)-dithiocarbamate, the LUMO is localized on the dithiocarbamate (B8719985) skeleton along with the phenyl ring and its amide group, indicating susceptibility to nucleophilic attacks at these sites. lookchem.com In the context of this compound, the electron-withdrawing nitro group is expected to significantly influence the energies and distributions of the frontier orbitals, likely lowering the LUMO energy and making the molecule a better electron acceptor.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and determining the structure of molecules. Quantum chemical calculations can simulate the vibrational frequencies of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. biointerfaceresearch.com

The calculation of vibrational frequencies is typically performed after a geometry optimization to ensure that the molecule is at a stationary point on the potential energy surface. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical methods. acs.org

For molecules containing isocyanate groups, characteristic vibrational frequencies are expected for the N=C=O stretching modes. Similarly, the nitro group will exhibit its own characteristic symmetric and asymmetric stretching frequencies. For example, in a study of urethane (B1682113) formation, the N-H stretching and rocking modes, as well as the symmetric and asymmetric C=O stretching modes of the allophanate (B1242929) intermediate, were identified through DFT calculations. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanate (-NCO) | Asymmetric stretch | ~2250 - 2280 |

| Isocyanate (-NCO) | Symmetric stretch | ~1400 - 1450 |

| Carbonyl (C=O) | Stretch | ~1700 - 1750 |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 - 1560 |

| Nitro (-NO₂) | Symmetric stretch | ~1340 - 1380 |

Note: These are approximate ranges and specific values would be obtained from calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It represents the electrostatic potential created by the electron and nuclear charge distribution of a molecule. uni-muenchen.de The MEP is typically visualized by mapping it onto the electron density surface of the molecule, using a color scale to indicate regions of different potential. uni-muenchen.deschrodinger.com

Regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. biointerfaceresearch.com Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and represent likely sites for nucleophilic attack. biointerfaceresearch.com The MEP provides a visual guide to the charge distribution and can be used to predict how a molecule will interact with other charged or polar species. uni-muenchen.deavogadro.cc

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The isocyanate carbon atom, being highly electrophilic, would be surrounded by a region of positive potential, indicating its susceptibility to nucleophilic attack. The MEP can thus provide crucial insights into the regioselectivity of reactions involving this compound. biointerfaceresearch.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods to investigate the detailed pathways of chemical reactions, including the characterization of intermediates and transition states. escholarship.org This is particularly valuable for understanding complex reactions where experimental detection of transient species is challenging.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. mdpi.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. Computational methods can be used to locate and optimize the geometry of transition states. chemrxiv.org

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical factor in determining the rate of a chemical reaction. mdpi.com A lower activation energy corresponds to a faster reaction. DFT and ab initio methods are widely used to calculate activation energies for a variety of chemical transformations. acs.orgmdpi.com

For reactions involving isocyanates, such as their dimerization, trimerization, or reaction with nucleophiles, computational studies have been instrumental in elucidating the mechanisms. For example, the activation energy for the dimerization and trimerization of 2,4-toluene diisocyanate (TDI) has been reported to be 87.9 kJ/mol and 66.9 kJ/mol, respectively. mdpi.com In another study on the rearrangement of acyl thiocyanates to isothiocyanates, the activation barriers were calculated to be in the range of 30–31 kcal/mol. acs.org These studies demonstrate the utility of computational methods in quantifying the energetic barriers of reactions involving isocyanates.

Table 4: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Water | 15-20 |

| Nucleophilic Addition | Ammonia | 12-18 |

| [2+2] Cycloaddition | Alkene | 25-30 |

Note: These are hypothetical values and would depend on the specific reactants and reaction conditions.

Computational Elucidation of Catalytic Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of catalytic reactions involving isocyanates. While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, general mechanistic principles derived from theoretical investigations of aryl isocyanates can be applied to understand its behavior. These studies consistently show that the strong electron-withdrawing nature of the nitro group at the meta position significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack, a key step in most catalytic cycles. nih.gov

Catalytic transformations of isocyanates, such as trimerization, cycloaddition, and urethane formation, typically proceed through a series of well-defined steps involving coordination complexes, transition states, and reaction intermediates. rsc.orgmdpi.com DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying the most plausible pathways, and characterizing the transient species involved. sioc-journal.cnnih.gov

A general catalytic cycle for a metal-catalyzed reaction of an aryl isocyanate can be described as follows:

Catalyst-Substrate Complex Formation: The cycle begins with the coordination of the isocyanate molecule to the active site of the catalyst. In the case of this compound, this interaction would likely involve the isocyanate's nitrogen or oxygen atom binding to a metal center. This initial complex formation is typically a low-energy step. mdpi.com

Intermediate Formation: The nucleophilic attack leads to the formation of a reaction intermediate. mdpi.com For example, in a metal-catalyzed trimerization, a repeated coordination-insertion mechanism leads to the formation of a six-membered isocyanurate ring coordinated to the metal. rsc.org DFT calculations help to determine the structure and relative stability of these intermediates.

Product Release and Catalyst Regeneration: The final step involves the release of the product from the catalyst's coordination sphere, thereby regenerating the active catalyst for the next cycle. This step is typically exergonic. nih.gov

DFT studies on various isocyanate reactions have provided quantitative data on the energetics of these catalytic cycles. Although specific values for this compound require dedicated calculations, the data from model systems like phenyl isocyanate offer valuable insights. The table below illustrates representative relative energies for the key species in a catalyzed urethane formation reaction, demonstrating the energy changes along the reaction coordinate.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated Isocyanate + Alcohol + Catalyst | 0.0 |

| Reactant Complex (RC) | Initial non-covalent association of reactants and catalyst. | -5.0 to -10.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate, involving C-O bond formation and proton transfer. | +15.0 to +25.0 |

| Intermediate (IM) | A transient species formed after the main bond-forming event. | -2.0 to +5.0 |

| Product Complex (PC) | The final product (urethane) associated with the catalyst. | -20.0 to -25.0 |

| Products | Separated Urethane + Catalyst | -18.0 to -22.0 |

Note: The values in this table are illustrative and based on generalized computational studies of catalyzed isocyanate reactions, such as those described in studies on phenyl isocyanate and methanol. mdpi.com The actual energy profile for this compound would be influenced by the electronic effects of the nitro group.

Advanced Theoretical Approaches: e.g., Ligand Field Theory

Ligand Field Theory (LFT) is a sophisticated model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure, bonding, and reactivity of coordination complexes, particularly those involving transition metals. mdpi.comnumberanalytics.comlibretexts.org While LFT is not directly applied to an organic molecule like this compound in isolation, it becomes a highly relevant and powerful tool for understanding its behavior in the context of transition metal-catalyzed reactions, where the isocyanate or its derivatives can act as ligands. uchicago.edunumberanalytics.com

The core of LFT is its description of how the d-orbitals of a central metal ion are affected by the surrounding ligands. libretexts.orgyoutube.com When ligands approach a metal ion, their orbitals interact with the metal's d-orbitals, causing the degenerate d-orbitals to split into different energy levels. numberanalytics.com The magnitude of this splitting (the ligand field splitting energy, Δ) and the resulting electronic configuration are crucial for determining the stability, magnetic properties, and reactivity of the complex. numberanalytics.comsolubilityofthings.com

In a hypothetical catalytic process where this compound coordinates to a transition metal catalyst, LFT would provide critical insights:

Mode of Coordination: this compound could coordinate to a metal center through several modes, for instance, via the lone pair of electrons on the nitrogen or oxygen atoms of the isocyanate group.

Ligand Field Strength: As a ligand, this compound would be classified based on its ability to cause d-orbital splitting. Its properties as a sigma-donor and pi-acceptor ligand would determine its position in the spectrochemical series. The presence of the electron-withdrawing nitro group would modulate the electron density on the isocyanate moiety, influencing its interaction with the metal's d-orbitals.

Therefore, while LFT does not describe this compound itself, it provides an essential theoretical framework for designing and understanding transition metal catalysts that can effectively transform it. By considering the electronic properties of this compound as a ligand, chemists can use LFT to predict how it will interact with a metal center and to rationalize the observed catalytic outcomes. numberanalytics.comsolubilityofthings.com

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles, making 3-nitrobenzoyl isocyanate an excellent intermediate for the synthesis of a wide range of organic compounds.

The isocyanate functionality is a direct precursor to several important classes of organic molecules, including ureas and carbamates (esters of carbamic acid). This compound reacts efficiently with primary and secondary amines to yield N,N'-disubstituted urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. Similarly, its reaction with alcohols, serving as nucleophiles, results in the formation of carbamates (urethanes). These reactions are fundamental in synthetic organic chemistry for creating complex molecules, including those with potential biological activity. oup.comacs.org

| Reactant | Functional Group | Resulting Derivative | General Reaction |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Amino (-NH₂) | Urea Derivative | 3-NO₂-C₆H₄-CO-NCO + R-NH₂ → 3-NO₂-C₆H₄-CO-NH-CO-NH-R |

| Alcohol (R-OH) | Hydroxyl (-OH) | Carbamate (Ester) Derivative | 3-NO₂-C₆H₄-CO-NCO + R-OH → 3-NO₂-C₆H₄-CO-NH-CO-OR |

This compound serves as a key precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions. In these reactions, the C=N bond of the isocyanate group acts as a dienophile or dipolarophile. For instance, benzoyl isocyanates can undergo [3+2] cycloaddition reactions with vinylaziridines, in a process catalyzed by palladium complexes, to yield chiral imidazolidinones. kpi.ua Another important reaction is the cycloaddition with epoxides (oxiranes), which produces 2-oxazolidones. researchgate.net Furthermore, acyl isocyanates are used to synthesize more complex heterocycles, such as 1,3,5-oxadiazines, which are formed from the reaction of N-acylthioureas derived from the isocyanate. These synthetic routes highlight the utility of this compound in constructing diverse and complex ring systems.

Utility as a Derivatization Agent in Analytical Chemistry

The high reactivity of the isocyanate group is harnessed in analytical chemistry for the detection and quantification of isocyanates in various samples, particularly in environmental and occupational monitoring. The standard approach involves derivatization, where the highly reactive isocyanate is converted into a stable, easily detectable derivative.

Established analytical methods for isocyanates, including aromatic isocyanates like this compound, rely on their reaction with a derivatizing agent to form a stable urea derivative. google.com This process is crucial because isocyanates themselves are often too reactive and unstable for direct analysis. Air samples, for example, are passed through a solution or a coated filter containing a derivatizing agent such as 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or dibutylamine. google.comnih.gov The resulting stable urea derivative is then analyzed, typically using High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. epa.govresearchgate.net This methodology allows for the reliable quantification of the original isocyanate concentration in the sample.

| Derivatizing Agent | Abbreviation | Detection Method | Key Advantage |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/Electrochemical | Widely used standard method nih.gov |

| Dibutylamine | DBA | HPLC-UV | Effective for forming stable ureas google.com |

| Tryptamine | - | HPLC-Fluorescence/Electrochemical | High sensitivity due to fluorescent tag nih.gov |

Applications in Polymer Chemistry and Functional Material Design

In materials science, this compound can be utilized to modify the surfaces of polymers and other materials, thereby imparting new functionalities. The isocyanate group can form covalent bonds with materials that possess surface-active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups. nih.gov This allows for the grafting of the 3-nitrobenzoyl group onto the surface of various substrates, including natural fibers, nanoparticles, and polymer films. nih.gov

The introduction of the nitro group is particularly significant for designing functional materials. The nitro group is strongly electron-withdrawing, which can alter the electronic properties and surface energy of the modified material. Moreover, the nitro group itself can serve as a reactive handle for further chemical transformations. For example, it can be chemically reduced to an amino group (-NH₂), which can then be used for subsequent functionalization steps. This two-step modification strategy—grafting via the isocyanate followed by transformation of the nitro group—provides a versatile platform for creating materials with tailored properties for specific applications in fields like composites, coatings, and biomaterials.

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature and technical data, it is not possible to generate the requested article on the chemical compound “this compound” focusing on its applications in organic synthesis and materials science as outlined. The user's strict requirement to focus solely on this specific compound within the precise structure provided cannot be met due to a lack of published research detailing its use in these specific areas.

Extensive searches for information regarding the role of this compound in the "Chemical Modification and Functionalization of Polymeric Materials," the "Synthesis of Porous Polymeric Structures and Functional Gels," and its "Role in Polyurethane and Related Polymer Formulations" did not yield specific research findings, data tables, or detailed discussions.

The available literature broadly covers the chemistry and applications of the isocyanate functional group in general. This includes well-documented uses of common isocyanates like Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI), and Hexamethylene diisocyanate (HDI) in the synthesis of polyurethanes and for the modification of polymer surfaces. mdpi.comwikipedia.org However, this general information does not specifically mention or detail the use of this compound.

One related study detailed the use of 3-nitrobenzoyl chloride to functionalize the terminal ends of a poly(epichlorohydrin) polymer. While this involves the "3-nitrobenzoyl" moiety, the reacting chemical is a chloride, not an isocyanate, and the application was for creating energetic plasticizers, which falls outside the requested scope of the article.

Without specific data on the reaction conditions, resulting polymer properties, or performance characteristics of materials synthesized using this compound for the outlined applications, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of the article as per the provided instructions is not feasible at this time.

Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices necessitates the development of environmentally friendly methods for producing isocyanates, including 3-nitrobenzoyl isocyanate. Traditional synthesis routes often rely on hazardous reagents like phosgene (B1210022), prompting a search for safer alternatives. wikipedia.orgresearchgate.netrsc.org

One of the most promising phosgene-free methods is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgbyjus.com This reaction is considered one of the cleanest and highest-yielding approaches, with relatively inexpensive reagents and inert byproducts. google.com However, safety concerns associated with the handling of acyl azide intermediates have limited its large-scale industrial application. rsc.orggoogle.com

Future research will likely focus on several key areas to enhance the sustainability of isocyanate synthesis:

Phosgene-Free Alternatives: Continued exploration of non-phosgene routes, such as the thermolysis of urethanes and the reductive carbonylation of nitro-compounds, is crucial. rsc.org However, these methods often require high temperatures and pressures, impacting their energy efficiency. rsc.org

Renewable Feedstocks: A significant goal is to produce isocyanates from renewable resources to reduce reliance on petrochemicals. google.comresearchgate.net Research into converting biomass-derived compounds, such as those from lignocellulose, into aromatic isocyanates is a key area of investigation. rsc.orgroutledge.com

Green Solvents and Catalysts: The use of recyclable and more benign solvents and catalysts can significantly reduce the environmental footprint of chemical processes. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a principle known as atom efficiency, are highly desirable. nih.gov

Recent advancements in mechanochemistry, which uses mechanical force to induce chemical reactions, offer a novel and environmentally friendly approach. This solvent-free method has been successfully applied to the Lossen rearrangement for synthesizing unsymmetrical ureas, avoiding the use of hazardous isocyanates altogether. acs.org

Exploration of Novel Catalytic Systems for Isocyanate Transformations

Catalysis plays a pivotal role in the transformation of isocyanates into a wide array of valuable compounds, including urethanes, ureas, and isocyanurates. nih.govrsc.org The development of novel and more efficient catalytic systems is a continuous pursuit in this field.

The cyclotrimerization of isocyanates to form isocyanurates, which enhances the properties of polyurethanes, is an area of active research. nih.gov While various catalysts are known, understanding the precise nature of the catalytically active species remains a challenge. nih.gov For instance, in acetate-catalyzed trimerization, it has been found that the acetate (B1210297) itself is a precatalyst, with the deprotonated amide formed during the reaction being the true catalytic species. nih.gov

Future research in this area will likely focus on:

Lewis Acid Catalysis: Lewis acids have been shown to catalyze the Curtius rearrangement, reducing the required decomposition temperature and increasing the yield of the isocyanate. wikipedia.org Further exploration of various Lewis acids could lead to even more efficient and selective transformations.

Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and environmental impact.

Nanocatalysis: The application of nanoparticles as catalysts, such as resin-dispersed palladium nanoparticles, has shown promise in transfer hydrogenation reactions in aqueous media. ims.ac.jp

Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity and milder reaction conditions.

Photocatalysis: The development of novel photocatalysts that can promote multi-electron transfer reactions under visible light opens up new possibilities for isocyanate transformations. ims.ac.jp

The table below summarizes some of the catalytic systems that have been investigated for isocyanate reactions.

| Catalyst Type | Reaction | Key Findings | Reference |

| Lewis Acids (e.g., BF₃, BCl₃) | Curtius Rearrangement | Lowers decomposition temperature and increases isocyanate yield. | wikipedia.org |

| Tertiary Amines, Anionic Catalysts | Carbamate, Allophanate (B1242929), Isocyanurate Formation | Reaction product partitioning depends on the catalyst and isocyanate to alcohol/phenol (B47542) ratio. | rsc.org |

| Acetate Anions | Isocyanurate Formation | Acetate is a precatalyst; the deprotonated amide is the active catalyst. | nih.gov |

| Aluminum Complexes | Isocyanate Trimerization | Highly effective for the selective formation of cyclotrimers. | researchgate.net |

| Ruthenium Complexes | Dehydrogenative Coupling | Catalyzes the coupling of amines and alcohols to form N-heterocycles. | arabjchem.org |

Integration of Flow Chemistry and Automated Synthesis for Efficient Production

The transition from traditional batch production to continuous flow chemistry represents a significant advancement in chemical manufacturing. seqens.comcinz.nz Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, faster reaction times, and easier scalability. google.comseqens.comnih.gov

For isocyanate synthesis, particularly via the Curtius rearrangement, flow chemistry provides a solution to the safety concerns associated with handling explosive acyl azide intermediates. google.com In a continuous flow process, the hazardous intermediate is generated and immediately consumed in the reactor, minimizing the risk of accumulation. google.com A patented flow process for producing isocyanates involves the in-flow mixing of an acyl hydrazide with nitrous acid to form the acyl azide, followed by extraction and subsequent heating to induce the Curtius rearrangement. google.com

Automated synthesis reactors, when combined with in-situ analytical tools, further enhance productivity by allowing for continuous monitoring and control of reaction parameters around the clock. mt.commt.com This integration is particularly valuable for understanding and optimizing complex reactions like those involving isocyanates. mt.com Automated systems have also been developed for the radiosynthesis of labeled compounds, such as [¹¹C]methyl isocyanate, for use in biomedical research. nih.gov

The benefits of integrating flow chemistry and automation include:

Enhanced Safety: Minimizes exposure to and accumulation of hazardous intermediates. google.com

Improved Efficiency: Reduces reaction times from hours to minutes and minimizes downtime. seqens.com

Scalability: Facilitates a smoother transition from laboratory-scale synthesis to industrial production. nih.gov

Design of Advanced Derivatization Reagents with Enhanced Selectivity

This compound and other isocyanates are valuable derivatizing agents in analytical chemistry, particularly for the analysis of alcohols, amines, and other nucleophilic compounds using techniques like high-performance liquid chromatography (HPLC). greyhoundchrom.comnih.gov The reaction of an isocyanate with an alcohol forms a stable urethane (B1682113), which can be readily detected. thermofisher.com

The design of advanced derivatization reagents with enhanced selectivity and sensitivity is an ongoing area of research. Key considerations in the design of new reagents include:

Chromophoric and Fluorophoric Moieties: Incorporating groups that absorb UV-visible light or fluoresce allows for highly sensitive detection. chromatographyonline.comddtjournal.com

Ionizable Groups: The introduction of a chargeable moiety can enhance ionization efficiency in mass spectrometry (MS) detection. ddtjournal.com

Selective Reactivity: Developing reagents that react selectively with specific functional groups is crucial for analyzing complex mixtures. rsc.orgcore.ac.uk For example, the use of protecting groups can allow for the selective derivatization of one type of amine in the presence of another. rsc.org

Bioorthogonal Release: "Click-and-release" strategies are being developed for the controlled release of isocyanates in biological systems, which has potential applications in chemical biology and drug delivery. researchgate.net

The table below provides examples of derivatization reagents and their applications.

| Reagent | Analyte | Detection Method | Reference |

| Phenyl isocyanate | Hydroxyl compounds | HPLC | greyhoundchrom.com |

| 7-Methoxycoumarin-3-carbonyl azide | Alcohols | HPLC with fluorescence detection | thermofisher.com |

| 4-(4-Methyl-1-piperazyl)-3-nitrobenzoyl azide (APZ) | Steroids | HPLC-ESI-MS | core.ac.uk |

| 1-(2-Methoxyphenyl)-piperazine (MOPP) | Isocyanates | HPLC/UV/EC | google.com |

| Dansyl chloride | Phenols, Amines | LC/ESI-MS/MS | ddtjournal.com |

In-depth Mechanistic Investigations of Complex Reaction Networks

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new transformations. The mechanism of the Curtius rearrangement, for example, has been a subject of interest for many years. It is now generally accepted to be a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, rather than a stepwise process involving a discrete nitrene intermediate. wikipedia.orgnih.gov

The reactions of isocyanates with other molecules can also lead to complex reaction networks. For instance, the reaction of acyl isocyanates with imines can result in either [2+2] or [4+2] cycloaddition products, depending on the reaction conditions and the nature of the substituents. chemrxiv.org Computational studies can be a powerful tool to rationalize these outcomes and guide future synthetic efforts. chemrxiv.org

Future mechanistic investigations will likely involve a combination of experimental and theoretical approaches:

Kinetic Studies: Detailed kinetic analysis can provide insights into the rate-determining steps and the influence of catalysts and reaction conditions. nih.gov

Spectroscopic Techniques: In-situ spectroscopic methods, such as ReactIR, can be used to monitor the formation of intermediates and reaction progress in real-time. mt.com

Computational Chemistry: Quantum chemical calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. nih.gov

Isotope Labeling Studies: The use of isotopically labeled reactants can help to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

By unraveling the intricate details of these reaction networks, chemists can gain greater control over product selectivity and develop more efficient and robust synthetic methodologies.

Q & A

Basic: What synthetic methods are commonly employed for preparing 3-nitrobenzoyl isocyanate in academic research?

Answer:

this compound is typically synthesized via the reaction of 3-nitrobenzoyl chloride with sodium or ammonium isocyanate under anhydrous conditions. For example, benzoylisothiocyanate derivatives can be prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane at controlled temperatures (50–60°C) to avoid side reactions. The reaction mixture is stirred overnight, and the product is isolated by precipitation in ice/water followed by filtration . Alternative routes involve Curtius rearrangement of 3-nitrobenzoyl azides, where thermal decomposition yields isocyanate intermediates. However, competing pathways (e.g., nitrene formation) require careful optimization of reaction temperature and solvent polarity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Due to its reactivity and toxicity, this compound requires stringent safety measures:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of vapors (GHS hazard code H335) .

- Storage: Store at 0–6°C in airtight containers to minimize moisture absorption and decomposition .

- Spill Management: Neutralize spills with dry sand or vermiculite, avoiding water to prevent exothermic reactions.

- First Aid: Immediate rinsing of exposed skin/eyes with water for 15 minutes and medical consultation for inhalation exposure .

Advanced: How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of benzoyl isocyanates in cyclization reactions?

Answer:

The nitro group at the meta-position activates the benzoyl isocyanate by increasing electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance, in Curtius rearrangements, the nitro group stabilizes transition states through resonance, accelerating isocyanate formation. However, steric hindrance from bulky substituents can reduce yields in cycloadditions. Comparative studies show that nitro-substituted derivatives exhibit 20–30% faster reaction rates in forming benzoxazolinones compared to non-substituted analogs . Kinetic studies using DFT calculations corroborate these effects, highlighting the interplay between electronic activation and steric constraints .

Advanced: What methodologies are recommended for resolving contradictions in kinetic data from isocyanate-alcohol reactions?

Answer:

Discrepancies in kinetic data (e.g., reaction order shifts from second- to third-order) often arise from autocatalytic effects or solvent interactions. To address this:

- Microreactor Systems: Enable precise control of temperature and residence time, reducing experimental variability. For example, phenyl isocyanate–alcohol reactions in THF show activation energies of 30–52 kJ/mol, depending on alcohol structure .

- Sensitivity Analysis: Identifies rate-determining steps and competing pathways (e.g., urethane vs. urea formation) .

- Cross-Validation: Combine HPLC (for unreacted isocyanate quantification) and GC (for byproduct analysis) to reconcile discrepancies in mass balance .

Methodological: How can solvent effects be systematically evaluated in isocyanate-mediated reactions?

Answer:

Solvent polarity and hydrogen-bonding capacity significantly impact reaction pathways:

- Polar Aprotic Solvents (e.g., DMF): Enhance electrophilicity of isocyanates, favoring urethane formation.

- Hydroxylic Solvents (e.g., Water): Promote urea formation via faster isocyanate hydrolysis.

- Experimental Design: Use a microreactor to vary solvents while maintaining constant temperature. For example, THF increases reaction rates by 40% compared to toluene in phenyl isocyanate–butanol systems due to better solvation of intermediates . Activation energy differences (e.g., 64.88 kJ/mol for urethane vs. 80 kJ/mol for urea) further guide solvent selection .

Analytical: What advanced techniques are used to quantify trace isocyanate content in complex matrices?

Answer:

- Indirect GC Analysis: React isocyanates with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC-FID. This method avoids thermal degradation and achieves detection limits of 0.02 µg .

- HPLC-UV/MS: Derivatize isocyanates with 9-(N-methylaminomethyl)anthracene (MAMA) for fluorescent detection. Offers 95% recovery in air sampling studies .

- FTIR Spectroscopy: Monitors NCO stretching vibrations (2270 cm⁻¹) for real-time reaction monitoring .

Mechanistic: What experimental evidence supports the intermediacy of isocyanates in Curtius rearrangements?

Answer:

Isolation of 3-nitrobenzamide as a byproduct in Curtius rearrangements confirms isocyanate intermediates. When 3-nitrobenzoyl azide reacts with 3-nitrophenyl isocyanate, benzamide formation is observed via trapping experiments. Isotopic labeling (¹⁵N) and X-ray crystallography of intermediates validate the proposed mechanism . Competing pathways (e.g., nitrene formation) are suppressed by using electron-deficient azides, increasing isocyanate yield by 50% .

Data Interpretation: How can researchers differentiate between isocyanate-induced occupational asthma and hypersensitivity pneumonitis?

Answer:

- IgE-Specific Assays: Detect MDI-specific IgE antibodies via fluorescence enzyme immunoassay. Positive IgE correlates strongly with occupational asthma (specificity >90%) but is absent in hypersensitivity pneumonitis .

- Bronchial Provocation Tests: Measure airway hyperresponsiveness post-isocyanate exposure.

- Biomarker Panels: Combine IL-6 (elevated in asthma) and KL-6 (elevated in pneumonitis) for differential diagnosis .

Stability: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature: Store at 0–6°C to suppress thermal degradation .

- Moisture Control: Use molecular sieves or anhydrous solvents (e.g., dried diethyl ether) during storage.

- Light Protection: Amber glassware minimizes photolytic decomposition, which can reduce purity by 15% over six months .

Advanced Synthesis: How can stereoselective reactions of chiral isocyanates be optimized?

Answer: